4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid
CAS No.: 77290-43-8
Cat. No.: VC18352368
Molecular Formula: C24H26N2O2
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77290-43-8 |
|---|---|
| Molecular Formula | C24H26N2O2 |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | 4-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid |
| Standard InChI | InChI=1S/C24H26N2O2/c1-25(2)21-13-9-18(10-14-21)23(17-5-7-20(8-6-17)24(27)28)19-11-15-22(16-12-19)26(3)4/h5-16,23H,1-4H3,(H,27,28) |
| Standard InChI Key | GNJAUKUSICXRTP-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzoic acid core (C₆H₅COOH) where the hydrogen atom at the para position of the aromatic ring is replaced by a bis[4-(dimethylamino)phenyl]methyl group. This substituent comprises two 4-(dimethylamino)phenyl rings connected via a central methyl carbon. The dimethylamino groups (-N(CH₃)₂) at the para positions of each phenyl ring contribute significant electron-donating character, influencing the compound’s electronic properties and reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 77290-43-8 | |
| Molecular Formula | C₂₄H₂₆N₂O₂ | |
| Molecular Weight | 374.5 g/mol | |
| Functional Groups | Carboxylic acid, tertiary amine |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming its structure. The proton NMR spectrum would reveal:
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A singlet for the methyl group linking the two aromatic rings (δ ~3.0 ppm).
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Resonances for the dimethylamino groups (δ ~2.8 ppm, singlet).
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Aromatic protons from the benzyl and benzoic acid rings (δ ~6.5–7.8 ppm).
High-resolution MS would show a molecular ion peak at m/z 374.5, corresponding to [M]⁺ .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence, typically starting with aromatic aldehydes and benzoic acid derivatives. A plausible route includes:
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Friedel-Crafts Alkylation: Reaction of 4-(dimethylamino)benzaldehyde with a benzyl halide to form the bis[4-(dimethylamino)phenyl]methane intermediate.
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Oxidation: Conversion of the methyl group to a carboxylic acid via potassium permanganate (KMnO₄) or other oxidizing agents under controlled pH.
Critical parameters include temperature (often 50–100°C), solvent choice (e.g., dichloromethane or toluene), and catalyst selection (e.g., Lewis acids like AlCl₃ for Friedel-Crafts reactions).
Purification and Yield Optimization
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Column Chromatography: Silica gel columns with ethyl acetate/hexane mixtures are used to isolate the product.
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Recrystallization: Polar solvents like ethanol or methanol improve purity.
Reported yields range from 40–60%, depending on reaction conditions.
Reactivity and Functionalization
Carboxylic Acid Derivatives
The benzoic acid group undergoes typical reactions:
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Esterification: Treatment with alcohols (e.g., methanol) under acidic catalysis produces methyl esters.
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Amidation: Reaction with amines (e.g., ammonia) forms amide derivatives, potential drug candidates.
Amine Group Reactivity
The dimethylamino groups participate in:
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Quaternary Ammonium Salt Formation: Alkylation with methyl iodide yields positively charged species with enhanced solubility.
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Coordination Chemistry: The lone pair on nitrogen allows complexation with transition metals (e.g., Cu²⁺, Fe³⁺), relevant for catalytic applications.
Comparison with Structural Analogs
4-{Bis[4-(Dimethylamino)phenyl]methyl}phenol
This analog replaces the carboxylic acid with a hydroxyl group. Key differences include:
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Acidity: The phenol (pKa ~10) is less acidic than the benzoic acid (pKa ~4.2).
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Solubility: The phenol derivative is more lipophilic, affecting bioavailability.
Future Perspectives
Research Priorities
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Biological Screening: In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens.
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Materials Characterization: Charge mobility measurements in semiconductor applications.
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Synthetic Methodology: Development of greener catalysts (e.g., enzymatic or photocatalytic systems) to improve yield .
Regulatory Considerations
As a research-grade chemical, safety data (e.g., LD₅₀, ecotoxicity) are currently unavailable. Standard protocols for handling amines and carboxylic acids should be followed until comprehensive toxicological studies are conducted.
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